molecular formula C6H11NO2 B056635 (1r,2s)-2-Aminocyclopentanecarboxylic acid CAS No. 122672-46-2

(1r,2s)-2-Aminocyclopentanecarboxylic acid

Cat. No. B056635
M. Wt: 129.16 g/mol
InChI Key: JWYOAMOZLZXDER-UHNVWZDZSA-N
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Description

Synthesis Analysis

The synthesis of amino acids and peptides incorporating specific moieties, such as tetrazolyl groups, has been explored to create compounds with promising medicinal chemistry applications. These analogues and derivatives are highlighted for their biological activity and potential in drug design, indicating a broad interest in the synthesis of complex amino acid structures like (1r,2s)-2-Aminocyclopentanecarboxylic acid (Popova & Trifonov, 2015).

Molecular Structure Analysis

The molecular structure of amino acids, including those with unique properties like TOAC (a spin label amino acid), is analyzed through various physical techniques such as EPR spectroscopy, X-ray crystallography, and NMR. These analyses provide insight into peptide secondary structures and dynamics, which are essential for understanding the structure of (1r,2s)-2-Aminocyclopentanecarboxylic acid and its derivatives (Schreier et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of amino acids and peptides, especially those incorporating specific functional groups or spin labels, are crucial for their interaction with biological membranes and other molecules. This includes the study of peptide–protein and peptide–nucleic acid interactions, providing valuable information on the chemical behavior of (1r,2s)-2-Aminocyclopentanecarboxylic acid (Schreier et al., 2012).

Scientific Research Applications

  • Antifungal Activity and Enzymatic Synthesis :

    • Cispentacin exhibits activity against fungi like Candida albicans and Cryptococcus neoformans. It has been synthesized enzymatically in an enantiomerically pure form. Derivatives like (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid show even superior antifungal efficacy (Forró & Fülöp, 2016).
  • Effects on Cellular Respiration and Amino Acid Metabolism :

    • Studies on rat tissues showed that (1R,2S)-2-Aminocyclopentanecarboxylic acid does not affect cellular respiration or the metabolism of other amino acids (Berlinguet et al., 1962).
  • Synthesis as a Structural Analog of Natural Amino Acids :

    • The compound has been synthesized as a potential analog of natural amino acids like serine and threonine, due to its structural features similar to cycloleucine, an established antitumor agent (Huddle & Skinner, 1971).
  • Potential in Cancer Detection :

    • Carboxyl-labeled (1R,2S)-2-Aminocyclopentanecarboxylic acid has been developed for tumor localization in nuclear medicine scanning techniques, indicating its potential use in cancer detection (Hayes et al., 1976).
  • Application in Peptide Syntheses and Biological Effects :

    • The syntheses, transformations, and biological effects of 2-aminocyclopentanecarboxylic acid have been extensively reviewed, focusing on its applications in peptide synthesis and its biological implications (Fülöp, 2001).
  • Crystal Structures in β-Peptides :

    • Studies on the crystal structures of dipeptides derived from β-amino acids like (1R,2S)-2-Aminocyclopentanecarboxylic acid have provided insights into their solid-state secondary structural characteristics (Abraham et al., 2011).
  • Chiral Differentiation and Enantioselectivity :

    • Research on the differentiation of β-amino acid enantiomers, including (1R,2S)-2-Aminocyclopentanecarboxylic acid, has been conducted, focusing on the effects of metal ions and chiral reference compounds on enantioselectivity (Hyyryläinen et al., 2010).
  • Transport from Cerebrospinal Fluid :

    • It has been demonstrated that (1R,2S)-2-Aminocyclopentanecarboxylic acid is cleared from the cerebrospinal fluid of cats through a saturable mechanism, indicating its interaction with carrier transport systems (Cutler & Lorenzo, 1968).
  • Use in Potential HIV-Protease Inhibitors :

    • The synthesis of diastereomeric 2-aminocyclopentanecarboxylic acids and their use in potential HIV protease inhibitors have been explored, indicating its relevance in antiviral research (Nöteberg et al., 1997).

properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOAMOZLZXDER-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40924231
Record name 2-Aminocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,2s)-2-Aminocyclopentanecarboxylic acid

CAS RN

122672-46-2, 37910-65-9
Record name Cispentacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122672-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cispentacin, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cispentacin, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40924231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CISPENTACIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CISPENTACIN, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
PS Dragovich, DE Murphy, K Dao, SH Kim, LS Li… - Tetrahedron …, 2008 - Elsevier
A 4-step synthesis of an optically active synthetic intermediate [(1R,2S)-2-(4′-fluorobenzylamino)cyclopentanecarboxylic acid ethyl ester complex with (S)-(+)-mandelic acid; …
Number of citations: 12 www.sciencedirect.com
E Abraham, SG Davies, PM Roberts… - Journal of Chemical …, 2011 - Springer
Crystals of the dimeric β-peptides 13 and 20, derived from (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid, respectively, …
Number of citations: 4 link.springer.com
F FÜLÖP - Studies in natural products chemistry, 2000 - Elsevier
The syntheses, transformations and some of the biological features of 2-aminocyclopentanecarboxylic acid are reviewed. The (1S,2R) enantiomer (cispentacin) was recently isolated …
Number of citations: 40 www.sciencedirect.com
F Fülöp - Chemical Reviews, 2001 - ACS Publications
Although of less importance than their R-analogues, β-amino acids are also present in peptides and different heterocycles, and their free forms and derivatives exhibit interesting …
Number of citations: 421 pubs.acs.org
TA Martinek, GK Tóth, E Vass, M Hollósi… - Angewandte …, 2002 - Wiley Online Library
It is now well known that biological molecules (peptides and RNA) are not alone in forming periodic secondary structures.[1] The extremely rapidly growing area of nonnatural foldamers …
Number of citations: 163 onlinelibrary.wiley.com
SG Davies, E Siddall, AL Thompson… - Journal of Chemical …, 2014 - Springer
Crystals of the tripeptide Cbz-[(1R,2S)-ACPC] 3 -OH 4, derived from the β-amino acid (1R,2S)-2-aminocyclopentanecarboxylic acid, were synthesised and studied by X-ray diffraction. …
Number of citations: 2 link.springer.com
Z Gecse, I Ilisz, M Nonn, N Grecsó… - Journal of separation …, 2013 - Wiley Online Library
The application of a chiral ligand‐exchange column for the direct high‐performance liquid chromatographic enantioseparation of unusual β‐amino acids with a sodium N‐((R)‐2‐…
G Olajos, A Hetényi, E Wéber… - … A European Journal, 2015 - Wiley Online Library
The mimicry of protein‐sized β‐sheet structures with unnatural peptidic sequences (foldamers) is a considerable challenge. In this work, the de novo designed betabellin‐14 β‐sheet …
L Sipos, I Ilisz, A Aranyi, Z Gecse, M Nonn, F Fülöp… - Chirality, 2012 - Wiley Online Library
The enantiomers of four unusual isoxazoline‐fused 2‐aminocyclopentanecarboxylic acids were directly separated on chiral stationary phases containing (+)‐(18‐crown‐6)‐2,3,11,12‐…
Number of citations: 17 onlinelibrary.wiley.com
R Cheetham, P Deo, K Lawson, D Moseley… - Pesticide …, 1997 - Wiley Online Library
The following are extended summaries based on papers presented at the meeting “Advances in the Chemistry of Crop ProtectionÏ organised by PJ Crowley, G. Mitchell, G. Keen, J. …
Number of citations: 4 onlinelibrary.wiley.com

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